tert-Butyl 3-iodo-2-methylbenzoate
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Overview
Description
tert-Butyl 3-iodo-2-methylbenzoate: is an organic compound with the molecular formula C12H15IO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-2-methylbenzoate typically involves the iodination of tert-butyl 2-methylbenzoate. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-iodo-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The compound can be reduced to tert-butyl 2-methylbenzoate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as tert-butyl 3-azido-2-methylbenzoate.
Coupling: Biaryl compounds, such as tert-butyl 3-phenyl-2-methylbenzoate.
Reduction: tert-Butyl 2-methylbenzoate.
Scientific Research Applications
Chemistry: tert-Butyl 3-iodo-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce iodine into biologically active molecules, which can be useful for imaging techniques like positron emission tomography (PET).
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 3-iodo-2-methylbenzoate exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- tert-Butyl 2-iodo-3-methylbenzoate
- tert-Butyl 4-iodo-3-methylbenzoate
Comparison: tert-Butyl 3-iodo-2-methylbenzoate is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. For example, tert-Butyl 2-iodo-3-methylbenzoate may have different steric and electronic properties, affecting its suitability for certain reactions.
Properties
IUPAC Name |
tert-butyl 3-iodo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFIBXHIZLGZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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